4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole
Overview
Description
4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (CH3I).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or other hydrogenation catalysts can be used for reduction reactions.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying biological processes involving pyrazole derivatives.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethyl group, in particular, can enhance binding affinity and specificity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Nitrophenyl)methoxy]-1,5-diphenylpyrazole: Lacks the trifluoromethyl group.
4-[(4-Nitrophenyl)methoxy]-3-(trifluoromethyl)pyrazole: Lacks one of the phenyl groups.
1,5-Diphenyl-3-(trifluoromethyl)pyrazole: Lacks the nitrophenyl and methoxy groups.
Uniqueness
4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(4-nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)22-21(32-15-16-11-13-19(14-12-16)29(30)31)20(17-7-3-1-4-8-17)28(27-22)18-9-5-2-6-10-18/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQJUZFIRRVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150841 | |
Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400086-85-3 | |
Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400086-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901150841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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